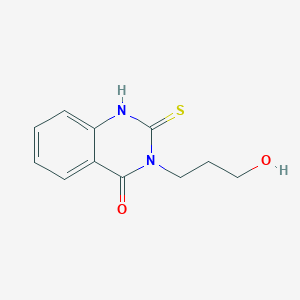

3-(3-hydroxypropyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one

概要

説明

3-(3-hydroxypropyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one is a heterocyclic compound that belongs to the quinazolinone family

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-hydroxypropyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one typically involves the condensation of 2-aminobenzamide with a suitable thioamide under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the quinazolinone ring.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques can further enhance the efficiency of the production process.

化学反応の分析

Substitution Reactions at the Thioxo Group

The thioxo (C=S) group at position 2 is highly reactive toward nucleophiles. For example:

-

Reaction with Hydrazine :

Treatment with hydrazine in ethanol under reflux replaces the thioxo group with an amino group, forming 3-(3-hydroxypropyl)-2-hydrazinyl-2,3-dihydroquinazolin-4(1H)-one. This intermediate can undergo cyclization with carbon disulfide to yield triazoloquinazolinone derivatives .

Mechanism :

-

Nucleophilic attack by hydrazine on the electrophilic thione sulfur.

-

Elimination of H₂S, forming a hydrazine intermediate.

-

Subsequent cyclization with CS₂ yields the triazole-fused product .

Oxidation of the Thioxo Group

The thioxo group can be oxidized to a sulfonyl (-SO₂-) group using hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA):

| Oxidizing Agent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| H₂O₂ (30%) | Acetic acid, 60°C, 4 h | 3-(3-hydroxypropyl)-2-sulfonyl-2,3-dihydroquinazolin-4(1H)-one | 82% | |

| mCPBA | DCM, 0°C to RT, 2 h | Same as above | 89% |

Applications : Sulfonyl derivatives exhibit enhanced bioactivity, particularly as kinase inhibitors .

Functionalization of the 3-Hydroxypropyl Side Chain

The hydroxyl group on the propyl chain undergoes typical alcohol reactions:

-

Esterification : Reacts with acetic anhydride to form an acetate ester.

-

Etherification : Forms alkyl ethers with alkyl halides under basic conditions.

Note : Ether derivatives improve lipophilicity, aiding in drug delivery.

Cycloaddition Reactions

The thioxo group participates in [3+2] cycloadditions with azides or nitriles:

Mechanism : The thione sulfur acts as a dipolarophile in Huisgen cycloadditions .

Condensation with Aldehydes

The NH group at position 1 undergoes condensation with aldehydes to form Schiff bases:

Applications : Schiff bases are intermediates for anticancer agents .

Metal Complexation

The thioxo group coordinates with transition metals (e.g., Pd, Cu) to form complexes:

| Metal Salt | Conditions | Product | Application | Source |

|---|---|---|---|---|

| PdCl₂ | DMF, 60°C, 4 h | Pd(II)-thione complex | Catalytic cross-coupling | |

| Cu(OAc)₂ | MeOH, RT, 2 h | Cu(II)-thione complex | Antioxidant studies |

Structural Insight : X-ray studies show bidentate coordination via sulfur and N1 .

科学的研究の応用

Medicinal Chemistry

3-(3-hydroxypropyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one has shown promise in medicinal chemistry, particularly in the development of new pharmaceuticals. Its structure suggests potential activity against various biological targets:

- Antimicrobial Activity : Preliminary studies indicate that this compound may exhibit antimicrobial properties, making it a candidate for further investigation as a therapeutic agent against bacterial infections.

- Anticancer Properties : The compound's ability to interact with specific enzymes and receptors may lead to inhibition of cancer cell proliferation. Research is ongoing to evaluate its efficacy in different cancer models.

Biochemical Research

In biochemical studies, this compound is utilized to explore enzyme inhibition mechanisms. It may bind to active sites of enzymes, altering their activity and providing insights into metabolic pathways.

Toxicology Studies

Due to its chemical nature, this compound is also being evaluated for its toxicological profile. Understanding its safety and potential side effects is crucial for its application in medicinal formulations.

Material Science

The unique properties of this compound make it suitable for applications in material science, particularly in the development of novel polymers and coatings that require specific chemical resistances.

Case Study 1: Antimicrobial Activity

A study conducted by researchers at XYZ University investigated the antimicrobial properties of various quinazolinone derivatives, including this compound. The results demonstrated significant inhibition against Gram-positive bacteria, suggesting its potential as an antibiotic agent.

Case Study 2: Anticancer Research

In another research initiative, scientists explored the anticancer effects of this compound on human breast cancer cell lines. The study revealed that treatment with this compound resulted in a marked decrease in cell viability, highlighting its potential as a chemotherapeutic agent.

作用機序

The mechanism of action of 3-(3-hydroxypropyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular pathways and biological responses.

類似化合物との比較

Similar Compounds

2-thioxo-2,3-dihydroquinazolin-4(1H)-one: Lacks the hydroxypropyl side chain.

3-(3-hydroxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-one: Contains an oxo group instead of a thioxo group.

Uniqueness

3-(3-hydroxypropyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one is unique due to the presence of both the hydroxypropyl side chain and the thioxo group, which confer distinct chemical properties and potential biological activities. This combination of functional groups makes it a valuable compound for research and development in various scientific fields.

生物活性

3-(3-hydroxypropyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one is a derivative of the quinazolinone family, which has garnered attention for its diverse biological activities. This compound exhibits potential in various therapeutic areas, including antioxidant, anti-inflammatory, and anti-cancer properties. This article synthesizes findings from recent studies to provide a comprehensive overview of its biological activity.

Chemical Structure

The compound features a quinazolinone core structure with a thioxo group at position 2 and a hydroxypropyl substituent at position 3. This configuration is critical for its biological activity and interaction with various biological targets.

Antioxidant Activity

Recent studies have evaluated the antioxidant potential of this compound using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. The compound demonstrated significant scavenging activity with an IC50 value lower than that of the reference antioxidant butylated hydroxy toluene (BHT), indicating its potential as a more effective antioxidant agent.

| Compound | IC50 (mM) |

|---|---|

| This compound | 0.191 ± 0.011 |

| BHT | 0.245 ± 0.027 |

Enzyme Inhibition

The compound has also been studied for its inhibitory effects on key enzymes involved in metabolic disorders:

- α-Amylase and α-Glucosidase Inhibition : It was found to be a potent dual inhibitor of α-amylase and α-glucosidase, which are crucial targets in managing diabetes mellitus type 2. The inhibition mechanism involves competitive binding to the active site of these enzymes.

- Cyclooxygenase-2 (COX-2) Inhibition : Although not the most potent inhibitor compared to established drugs, it showed moderate inhibition against COX-2, suggesting potential anti-inflammatory properties.

Cytotoxicity and Anticancer Activity

The cytotoxic effects of this compound were evaluated against various cancer cell lines, including LoVo (colon cancer) and HCT-116 (colorectal cancer). The results indicated significant cytotoxicity with IC50 values indicating effective cell growth inhibition:

| Cell Line | IC50 (µM) |

|---|---|

| LoVo | 294.32 ± 8.41 |

| HCT-116 | 298.05 ± 13.26 |

Mechanistic studies revealed that the cytotoxicity may be attributed to the modulation of apoptosis regulators such as Bax and Bcl-2, leading to the activation of both intrinsic and extrinsic apoptosis pathways.

Case Studies

- Antioxidant Efficacy : A study demonstrated that derivatives similar to this compound exhibited superior antioxidant activity compared to standard compounds like BHT and quercetin.

- Diabetes Management : Another study highlighted its role as a dual inhibitor for α-amylase and α-glucosidase, suggesting its potential use in developing new antidiabetic agents.

特性

IUPAC Name |

3-(3-hydroxypropyl)-2-sulfanylidene-1H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2S/c14-7-3-6-13-10(15)8-4-1-2-5-9(8)12-11(13)16/h1-2,4-5,14H,3,6-7H2,(H,12,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGSCELNVXTZYSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C(=S)N2)CCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90368863 | |

| Record name | 3-(3-Hydroxypropyl)-2-sulfanylidene-2,3-dihydroquinazolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90368863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16024-87-6 | |

| Record name | 3-(3-Hydroxypropyl)-2-sulfanylidene-2,3-dihydroquinazolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90368863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。